D-Fructose-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

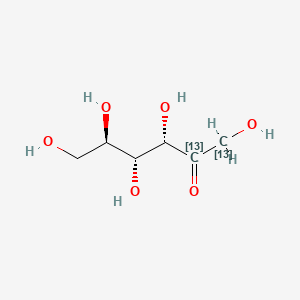

D-果糖-13C2 是一种稳定的同位素标记的 D-果糖化合物,其中两个碳原子被 13C 同位素取代。 这种化合物因其能够追踪代谢途径和研究细胞代谢动力学而广泛应用于生物化学研究 .

准备方法

合成路线和反应条件

D-果糖-13C2 的制备涉及通过化学合成引入 13C 同位素标记。这可以通过选择性合成 13C 标记来实现。 该过程通常涉及使用 13C 标记的起始材料并进行一系列化学反应以将同位素掺入 D-果糖分子中 .

工业生产方法

D-果糖-13C2 的工业生产可以通过生物发酵来实现。在这种方法中,使用标记有 13C 的碳源来培养合成 D-果糖-13C2 的特定微生物。 这种方法具有优势,因为它可以生产大量的标记化合物 .

化学反应分析

反应类型

D-果糖-13C2 会发生各种化学反应,包括氧化、还原和取代。 这些反应对于研究代谢途径和生物系统中化合物的转化至关重要 .

常用试剂和条件

D-果糖-13C2 反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应条件根据所需的转化而异,但通常涉及水溶液和受控温度 .

主要生成物

D-果糖-13C2 反应生成的主要产物取决于反应类型。 例如,氧化反应可能产生 D-葡萄糖-13C2,而还原反应可能产生 D-山梨醇-13C2 .

科学研究应用

Metabolic Studies Using D-Fructose-13C2

Tracing Glucose Metabolism: this compound is used to investigate how fructose influences glucose metabolism in adipocytes . By tracing the labeled glucose ([1,2-13C2]-d-glucose) through major metabolic pathways, researchers can determine the impact of fructose on glucose oxidation, tricarboxylic acid (TCA) cycle activity, and fatty acid synthesis .

De Novo Lipogenesis (DNL) Measurement: this compound, along with 13C6-fructose and 13C6-glucose, is used to measure DNL in enterocytes . These tracers help in distinguishing the contributions of fructose and glucose to DNL and de novo triacylglycerol (TAG)-glycerol synthesis .

Isotopomer Analysis: In studies involving this compound, isotopomer analysis is crucial for tracking the incorporation of 13C labels into various metabolites . For instance, the detection of 13C label on C4 and C5 of the m/z 200 M+2 glutamate fragment ion reflects pyruvate dehydrogenase (PDH) activity and oxidative phosphorylation .

Key Findings and Insights

Fructose-Induced Metabolic Alterations: Research indicates that fructose can alter glucose metabolism by driving it through the serine oxidation glycine cleavage (SOGC) pathway. This pathway results in increased CO2 production and ATP synthesis, which are utilized in fructose-induced lipogenesis and storage in adipocytes .

Impact on TCA Cycle: Studies using this compound have shown that high fructose concentrations can limit the tricarboxylic acid (TCA) cycle, which diminishes mitochondrial energy metabolism . This is evidenced by the negative correlation between glucose-derived 13CO2 and 13C labeled glutamate and palmitate .

Fatty Acid Synthesis: this compound is instrumental in observing the synthesis of fatty acids. For example, the fraction of newly synthesized palmitate is increased and utilized for oleate synthesis through elongation and desaturation of palmitate .

Methodological Approaches

Tracer Substrate-Based Metabolic Studies: Stable isotope mapping (SIDMAP) methods are employed to characterize intermediary metabolism using this compound. These methods help trace the labeled glucose molecule through major metabolic pathways in response to different fructose concentrations .

GC/MS Quantification: Gas chromatography/mass spectrometry (GC/MS) is used for the quantification of glucose and fructose in clinical samples, aiding in the accurate measurement of these metabolites .

Statistical Analysis: Statistical analyses, such as ANOVA with Dunnett’s test and linear regression analysis, are performed to determine the statistical significance of metabolite flux results in response to fructose treatments . Correlation analysis is also used to determine the strength of associations between fructose dosing and measured isotopomers .

Data Table: Isotopomer Fragments Observed in GC/MS Analysis

| Fragments Observed | Isotopomer m/z values | |

|---|---|---|

| D-glucose | [1,2-13C2] D-glucose | [U-13C6] D-Glucose |

| Glucose | C1-C6 | m/z = m |

| C1-C5 | 347 (m) | |

| C1-C2 | 131 (m) | |

| C3-C6 | 289 (m) | |

| Fructose | D-Fructose | [1,2,3-13C3] D-fructose |

Case Studies

While specific case studies directly utilizing this compound are not detailed in the provided search results, the application of similar stable isotope tracers in metabolic research is well-documented . For instance, researchers have used 13C-labeled substrates to study metabolic changes in fungal metabolism upon treatment with various compounds, observing changes in glycolysis and gluconeogenesis . Additionally, metabolomics has been used to study the effects of cocoa polyphenols on human health, examining metabolites related to cardiovascular, immunological, and digestive health .

作用机制

D-果糖-13C2 的作用机制涉及其掺入代谢途径,在那里它充当示踪剂。通过追踪标记的碳原子,研究人员可以研究果糖在各种生化过程中的转化和利用。 所涉及的分子靶标和途径包括糖酵解和磷酸戊糖途径 .

相似化合物的比较

类似化合物

- D-果糖-1,6-13C2

- D-果糖-2-13C

- D-果糖-6-13C

- D-果糖-d12

独特性

D-果糖-13C2 由于其对两个碳原子的特定标记而具有独特性,这使得能够详细追踪代谢途径。 与其他标记的果糖化合物相比,D-果糖-13C2 提供了有关果糖在生物系统中的转化和利用的更精确信息 .

生物活性

D-Fructose-13C2 is a stable isotope-labeled form of fructose that has gained attention in metabolic research for its role in understanding carbohydrate metabolism, particularly in human adipocytes and other tissues. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on intermediary metabolism, and implications for health.

Metabolic Pathways

This compound is primarily metabolized in the liver and adipose tissues. The key metabolic pathways include:

- Conversion to Fructose-1-Phosphate : Upon ingestion, fructose is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved into glyceraldehyde and dihydroxyacetone phosphate by aldolase B. This process is crucial for energy production and lipid synthesis .

- De Novo Lipogenesis : Studies have shown that this compound significantly stimulates de novo lipogenesis (DNL) in adipocytes. For instance, a study using Caco-2 cells indicated that treatment with this compound led to a concentration-dependent increase in the synthesis of triacylglycerol (TAG) and palmitate from acetate .

- Glutamate and Fatty Acid Synthesis : The metabolism of this compound also enhances the synthesis of glutamate and fatty acids. Research indicates that as fructose concentration increases, so does the production of 13C-labeled glutamate, which plays a role in various anabolic processes .

Effects on Intermediary Metabolism

The biological activity of this compound extends to its influence on glucose metabolism:

- Alteration of Glucose Metabolism : Increasing concentrations of this compound have been shown to alter glucose metabolism significantly. In studies where glucose was supplied alongside this compound, there was an observed increase in the oxidation of glucose-derived carbon to CO2, indicating enhanced metabolic flux through the tricarboxylic acid (TCA) cycle .

- Impact on Energy Production : The presence of this compound appears to shift energy production pathways, promoting serine oxidation and glycine cleavage cycles. This shift may lead to increased NAD+/NADP+ production, which is crucial for lipogenesis in adipocytes .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Study 1: Metabolic Fate in Adipocytes

In a study examining the metabolic fate of fructose in human adipocytes using a targeted stable isotope tracer method, it was found that this compound robustly stimulates anabolic processes such as fatty acid synthesis and glutamate production. The results indicated a dose-dependent relationship between fructose concentration and metabolic response, highlighting the potential for increased lipogenesis at higher doses .

Study 2: Intermediary Metabolism Alteration

Another study focused on how this compound affects glucose metabolism demonstrated that higher levels of fructose led to increased lactate production and altered TCA cycle fluxes. The findings suggested that fructose intake could potentially impair mitochondrial function due to limited energy substrate turnover .

Study 3: Dose-Dependent Effects

A comprehensive analysis using Caco-2 cells revealed that both intracellular and secreted TAG levels were significantly higher when treated with this compound compared to glucose alone. This study emphasized the importance of fructose in promoting lipid accumulation within cells under varying concentrations .

Data Tables

属性

分子式 |

C6H12O6 |

|---|---|

分子量 |

182.14 g/mol |

IUPAC 名称 |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2-13C2)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1,4+1 |

InChI 键 |

BJHIKXHVCXFQLS-DJNMHOOTSA-N |

手性 SMILES |

C([C@H]([C@H]([C@@H]([13C](=O)[13CH2]O)O)O)O)O |

规范 SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。